Lucidenic acid L

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

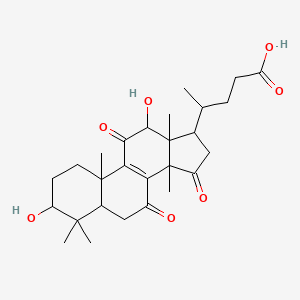

This compound belongs to the lucidenic acid family, which is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, antioxidant, and anti-viral activities . Lucidenic acid L, like other lucidenic acids, has a tetracyclic lanostane skeleton with various functional groups attached, contributing to its biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of lucidenic acid L involves multiple steps, starting from simpler triterpenoid precursors. The key steps include cyclization, oxidation, and functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound primarily relies on the cultivation of Ganoderma lucidum. The mushroom is grown under controlled conditions to maximize the yield of triterpenoids. Extraction and purification processes involve solvent extraction, chromatography, and crystallization to isolate this compound from other triterpenoids and impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Lucidenic acid L undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Applications De Recherche Scientifique

Pharmacological Effects

Lucidenic acid L exhibits several notable pharmacological effects, including:

- Anti-Cancer Activity : this compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of HL-60 leukemia cells and HepG2 hepatoma cells, with IC50 values indicating significant potency in inducing apoptosis in these cells .

- Anti-Inflammatory Properties : The compound has been shown to reduce inflammation by modulating key signaling pathways such as NF-κB. In vitro studies indicated that this compound can lower the levels of inflammatory cytokines in macrophage models .

- Antioxidant Activity : this compound is noted for its ability to scavenge free radicals and enhance antioxidant enzyme activities, such as superoxide dismutase (SOD). This effect helps mitigate oxidative stress, which is implicated in various chronic diseases .

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative damage and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

Mécanisme D'action

Lucidenic acid L is part of a larger family of lucidenic acids, which includes compounds such as lucidenic acids A, B, C, D1, D2, E1, E2, F, K, M, N, P, and Q . These compounds share a similar tetracyclic lanostane skeleton but differ in the functional groups attached to the core structure. The unique combination of functional groups in this compound contributes to its distinct pharmacological properties .

Comparaison Avec Des Composés Similaires

Lucidenic acid A: Known for its anti-inflammatory and anti-cancer properties.

Lucidenic acid B: Exhibits antioxidant and anti-viral activities.

Lucidenic acid C: Studied for its neuroprotective effects.

Lucidenic acid D1 and D2: Investigated for their anti-hyperlipidemic and anti-diabetic properties.

Lucidenic acid L stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Activité Biologique

Lucidenic acid L, a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, has garnered attention for its diverse biological activities. This article delves into the pharmacological effects of this compound, highlighting its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties, supported by relevant research findings and data.

Overview of this compound

Lucidenic acids are a significant group of triterpenoids found in Ganoderma lucidum, known for their therapeutic potential. This compound is characterized by a C27 lanostane skeleton and is one of several lucidenic acids identified in this fungus. Research has demonstrated that lucidenic acids exhibit various biological activities that contribute to their medicinal value.

1. Anti-Cancer Activity

This compound has shown promising anti-cancer properties in several studies. Notably, it has been evaluated against various cancer cell lines:

- Cytotoxic Effects : Lucidenic acid A (a related compound) exhibited cytotoxicity with IC50 values of 61 µM against HL-60 leukemia cells and 154 µM against COLO205 colon cancer cells after 72 hours of treatment . Although specific data for this compound is limited, similar compounds from the lucidenic family have demonstrated comparable effects.

- Mechanism of Action : The anti-cancer effects are believed to involve the inhibition of matrix metalloproteinase-9 (MMP-9) activity, which is crucial for cancer cell invasion and metastasis . In a study involving HepG2 cells, lucidenic acids significantly inhibited PMA-induced MMP-9 activity .

2. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties:

- Cytokine Inhibition : Studies indicate that lucidenic acids can reduce levels of inflammatory cytokines and reactive oxygen species (ROS) in macrophages stimulated with lipopolysaccharides (LPS) .

- NF-κB Pathway Modulation : The compound may exert its effects by inhibiting the NF-κB signaling pathway, which plays a pivotal role in inflammation .

3. Antioxidant Activity

The antioxidant capacity of this compound contributes to its protective effects against oxidative stress:

- DPPH Radical Scavenging : Research has highlighted the ability of lucidenic acids to scavenge DPPH radicals, indicating strong antioxidant activity .

4. Neuroprotective Effects

This compound may also have neuroprotective properties:

- Cholinesterase Inhibition : Lucidenic acid A has been reported to inhibit acetylcholinesterase, potentially increasing acetylcholine levels in the central nervous system, which could enhance cholinergic transmission and benefit conditions like Alzheimer’s disease .

Data Summary

The following table summarizes key findings related to the biological activities of lucidenic acids, including this compound:

| Biological Activity | Compound | IC50 Value (µM) | Cell Line/Model |

|---|---|---|---|

| Cytotoxicity | Lucidenic Acid A | 61 (HL-60) | Leukemia |

| Lucidenic Acid A | 154 (COLO205) | Colon Cancer | |

| Anti-inflammatory | Lucidenic Acids | - | Macrophages (LPS-stimulated) |

| Antioxidant | Lucidenic Acids | - | DPPH Assay |

| Neuroprotection | Lucidenic Acid A | 54.5 (AChE) | Enzyme Inhibition |

Case Studies

Several case studies have explored the efficacy of lucidenic acids in clinical settings:

- In Vivo Studies : Animal models have shown that treatment with lucidenic acids can lead to reduced tumor growth and improved survival rates in mice implanted with cancer cells, suggesting their potential for therapeutic use in oncology .

- Clinical Applications : While extensive clinical trials are still needed, preliminary studies indicate that extracts containing lucidenic acids may be beneficial adjuncts in cancer therapy and inflammatory diseases.

Propriétés

Numéro CAS |

110267-45-3 |

|---|---|

Formule moléculaire |

C27H38O7 |

Poids moléculaire |

474.6 g/mol |

Nom IUPAC |

(4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C27H38O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-14,16-17,23,29,34H,7-12H2,1-6H3,(H,31,32)/t13-,14-,16+,17+,23-,25+,26+,27+/m1/s1 |

Clé InChI |

CVEGYVMAZQZPTH-KMHIRZPESA-N |

SMILES |

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C |

SMILES isomérique |

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C |

SMILES canonique |

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.